2-Amino-6-azaspiro[3.4]octan-7-one
Description
2-Amino-6-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 6-position and a ketone group at the 7-position. Its molecular formula is C₇H₁₀N₂O, and its hydrochloride derivative (CAS: 2172063-36-2) has a molecular weight of 176.64 g/mol . This compound is of significant interest in medicinal chemistry due to its structural rigidity, which mimics natural alkaloids and enhances binding specificity to biological targets. It is primarily utilized as a building block in drug discovery, particularly for neurological and psychiatric disorders, where spirocyclic frameworks are known to interact with nicotinic acetylcholine receptors (nAChRs) .
Safety data indicate that the hydrochloride form carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating careful handling .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-amino-6-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H12N2O/c8-5-1-7(2-5)3-6(10)9-4-7/h5H,1-4,8H2,(H,9,10) |
InChI Key |
FFUAHMGHJOMGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)NC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Amino-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are known to modulate various cellular processes, including pain perception. By antagonizing these receptors, the compound can enhance the analgesic effects of mu-opioid receptor agonists like morphine, thereby reducing the required dosage and mitigating tolerance development .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one
- Structure: Replaces the 2-amino group with an oxygen atom.
- Properties: Molecular formula C₆H₉NO₂, molar mass 127.14 g/mol, density 1.24 g/cm³, and pKa 15.98 .
- Applications: Used as an intermediate in organic synthesis but lacks the amino group critical for receptor binding, limiting its pharmacological utility compared to the amino derivative .
8-Amino-6-azaspiro[3.4]octan-7-one
1,6-Diazabicyclo[3.2.1]octan-7-one Derivatives
- Structure : Bicyclic system with two nitrogen atoms.
- Activity : Patented as β-lactamase inhibitors and antibiotics (e.g., WO 2013/030733), demonstrating broad-spectrum antibacterial activity against pathogens like E. coli and S. aureus .
Functional Group Variations
Spirocyclic Compounds with Substituents
- 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one : Incorporates an iodomethyl group, enhancing reactivity for cross-coupling reactions in drug synthesis .
- 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one : Hydroxymethyl substitution improves solubility (predicted LogP: 0.82) but reduces metabolic stability .
Pharmacological Profiles
Key Findings :
- The amino group in this compound is critical for nAChR binding, a feature absent in oxa- or unsubstituted analogs .
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